1-(3-(Difluoromethyl)-2-mercaptophenyl)propan-2-one
Description
1-(3-(Difluoromethyl)-2-mercaptophenyl)propan-2-one is a substituted aryl ketone featuring a propan-2-one backbone with a 3-(difluoromethyl)-2-mercaptophenyl substituent. The difluoromethyl (-CF₂H) group introduces electron-withdrawing effects, while the mercapto (-SH) group provides nucleophilic and redox-active properties.
Properties
Molecular Formula |
C10H10F2OS |
|---|---|
Molecular Weight |
216.25 g/mol |
IUPAC Name |
1-[3-(difluoromethyl)-2-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10F2OS/c1-6(13)5-7-3-2-4-8(9(7)14)10(11)12/h2-4,10,14H,5H2,1H3 |
InChI Key |
ZYJVTYXCYBBUNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)C(F)F)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Difluoromethyl)-2-mercaptophenyl)propan-2-one typically involves the introduction of the difluoromethyl and mercapto groups onto a phenyl ring, followed by the addition of a propanone moiety. One common method involves the reaction of 2-mercaptophenyl derivatives with difluoromethylating agents under controlled conditions. The reaction conditions often require the use of inert organic solvents and specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Difluoromethyl)-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(Difluoromethyl)-2-mercaptophenyl)propan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-(3-(Difluoromethyl)-2-mercaptophenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The propanone moiety can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(3-(Difluoromethyl)-2-mercaptophenyl)propan-2-one with analogous aryl ketones, focusing on substituent effects, synthesis, and functional attributes.
Functional Group Comparisons
Key Observations :
- The mercapto group (-SH) in the target compound offers higher nucleophilicity compared to sulfonyl (-SO₂Ph) or hydroxyl (-OH) groups, enabling disulfide bond formation or metal coordination.
- Difluoromethyl (-CF₂H) provides metabolic stability and moderate electron withdrawal, contrasting with electron-donating groups like -NHCH₃ or -CH₃.
Yield and Efficiency :
- Fluorinated analogs (e.g., ) often exhibit lower yields (33%) due to steric and electronic challenges, suggesting the target compound’s synthesis may require optimized fluorination/thiolation steps.
Biological Activity
1-(3-(Difluoromethyl)-2-mercaptophenyl)propan-2-one is an organic compound notable for its unique structural features, including a difluoromethyl group and a mercapto group. These components contribute to its significant biological activity, particularly in biochemical interactions and potential therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Structural Characteristics
The molecular structure of 1-(3-(Difluoromethyl)-2-mercaptophenyl)propan-2-one can be characterized by the following features:
- Difluoromethyl Group : Enhances chemical reactivity and stability.
- Mercapto Group : Facilitates covalent interactions with thiol groups in proteins, making it a valuable tool in biochemical studies.
Biological Activity Overview
Research indicates that 1-(3-(Difluoromethyl)-2-mercaptophenyl)propan-2-one exhibits notable biological activities, including:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can be crucial for therapeutic applications.
- Protein Modification : Its ability to form covalent bonds with thiol-containing proteins allows for modifications that can affect protein function.
Enzyme Interaction Studies
Studies have demonstrated that this compound can interact with various enzymes, leading to inhibition or modulation of their activities. The following table summarizes some key findings from recent research:
Case Studies
- Case Study on Anticancer Activity : A study investigated the anticancer properties of 1-(3-(Difluoromethyl)-2-mercaptophenyl)propan-2-one in vitro. The compound was tested against various cancer cell lines, showing selective cytotoxicity with an IC50 value ranging from 10 to 20 µM, indicating potential for further development as an anticancer agent.
- Case Study on Antimicrobial Properties : Another study evaluated the antimicrobial activity of the compound against several bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values between 12.5 and 25 µg/mL.
Mechanistic Insights
The biological activity of 1-(3-(Difluoromethyl)-2-mercaptophenyl)propan-2-one can be attributed to its ability to interact with thiol groups in proteins. This interaction may lead to:
- Altered Protein Function : Covalent modification can change the conformation and function of target proteins.
- Cell Signaling Pathway Modulation : By influencing protein interactions, the compound may affect various signaling pathways involved in cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
